molecular formula C4H9N3S B14118404 Propanal thiosemicarbazone CAS No. 22042-87-1

Propanal thiosemicarbazone

Cat. No.: B14118404
CAS No.: 22042-87-1
M. Wt: 131.20 g/mol
InChI Key: SREKQYKLPZJBJG-UHFFFAOYSA-N
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Description

Overview of Thiosemicarbazones as Versatile Ligands in Coordination and Medicinal Chemistry

Thiosemicarbazones represent a significant class of compounds in the realm of chemical research, primarily owing to their remarkable versatility as ligands in coordination and medicinal chemistry. irejournals.comirejournals.com These organic molecules are typically synthesized through a condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. rsc.orgresearchgate.netnih.gov The resulting structure contains a diverse array of donor atoms, including nitrogen and sulfur, which grants them a strong ability to chelate with various metal ions, particularly transition metals like copper, iron, nickel, and zinc. researchgate.netorientjchem.orgmdpi.com This chelation often leads to the formation of stable metal complexes with well-defined geometries. orientjchem.org

The coordination of thiosemicarbazones to a metal center can significantly enhance their biological activity compared to the free ligand. benthamopenarchives.comcore.ac.uk This enhancement is attributed to several factors, including increased lipophilicity, which can facilitate passage across cell membranes, and the stabilization of the ligand's structure. irejournals.combenthamopenarchives.com The biological properties of these metal complexes are extensive and include potential anticancer, antimicrobial, antiviral, and antifungal activities. irejournals.comirejournals.comjddtonline.info The mechanism of action is often linked to the inhibition of crucial enzymes, such as ribonucleotide reductase and topoisomerase, or the generation of reactive oxygen species. irejournals.combenthamopenarchives.comjddtonline.info

The structural diversity of thiosemicarbazones, achieved by modifying the aldehyde or ketone precursor, allows for the fine-tuning of their coordination properties and, consequently, their biological effects. irejournals.comjddtonline.info For instance, the incorporation of heterocyclic rings can lead to ligands with increased potency. scirp.org The ability of thiosemicarbazones to act as bidentate, tridentate, or even tetradentate ligands further contributes to their adaptability in forming a wide range of coordination compounds with varied structural and electronic properties. core.ac.ukscirp.org

Significance of Aldehyde-Derived Thiosemicarbazones in Contemporary Research

Aldehyde-derived thiosemicarbazones hold particular importance in modern chemical research due to their distinct structural features and broad spectrum of applications. The synthesis of these compounds involves the straightforward condensation of an aldehyde with a thiosemicarbazide. researchgate.netnih.gov This synthetic accessibility allows for the creation of a vast library of derivatives by simply varying the aldehyde component, which can range from simple aliphatic aldehydes to complex aromatic and heterocyclic aldehydes. researchgate.netgrafiati.com

A key area of interest is their application in medicinal chemistry. Many aldehyde-derived thiosemicarbazones and their metal complexes have demonstrated significant biological activities. nih.govbenthamopenarchives.com For example, certain derivatives have been investigated for their potential as anticancer agents, with some compounds, like Triapine®, advancing to clinical trials. rsc.orgbenthamopenarchives.com Their mode of action is often multifaceted, involving interactions with biological metal ions and the inhibition of enzymes essential for cell proliferation. benthamopenarchives.com

In the field of coordination chemistry, aldehyde-derived thiosemicarbazones are valued for their ability to form stable and structurally diverse metal complexes. rsc.org The nature of the aldehyde substituent can influence the electronic properties and steric environment of the resulting ligand, thereby dictating the geometry and reactivity of the metal complex. This tunability is crucial for designing complexes with specific catalytic or material properties. Furthermore, the incorporation of functionalities like fluorescent probes into the aldehyde backbone allows for the development of sensors and imaging agents. rsc.org

Research Trajectory and Scope Pertaining to Propanal Thiosemicarbazone Systems

The research trajectory for this compound, a specific aldehyde-derived thiosemicarbazone, is evolving, with studies beginning to explore its unique chemical and biological properties. As a simpler aliphatic thiosemicarbazone, it serves as a fundamental building block for understanding the structure-activity relationships within this class of compounds.

Initial research has indicated that this compound exhibits biological activity, such as preventing anaphylactic shock in mouse models and demonstrating some growth-stunting effects. capes.gov.br This suggests potential for further investigation into its pharmacological applications.

The primary focus of current and future research on this compound systems is expected to encompass several key areas:

Synthesis and Characterization: Developing efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. nih.govchemmethod.comlew.ro Detailed characterization using spectroscopic techniques (FTIR, NMR) and X-ray crystallography is essential to elucidate its structural features. researchgate.netchemmethod.com

Coordination Chemistry: Investigating the coordination behavior of this compound with a variety of transition metal ions. researchgate.netacs.org This includes determining the stoichiometry, geometry, and stability of the resulting metal complexes.

Biological Evaluation: Screening this compound and its metal complexes for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. eurjchem.comcore.ac.ukuowasit.edu.iq Mechanistic studies to understand how these compounds exert their biological effects at a molecular level will be crucial. benthamopenarchives.com

The study of this compound provides a valuable platform for fundamental research that can inform the design of more complex and potent thiosemicarbazone-based compounds for various applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(propylideneamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c1-2-3-6-7-4(5)8/h3H,2H2,1H3,(H3,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREKQYKLPZJBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944660
Record name 2-Propylidenehydrazine-1-carboximidothioic acid
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Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-87-1
Record name 2-Propylidenehydrazinecarbothioamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionaldehyde, thiosemicarbazone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylidenehydrazine-1-carboximidothioic acid
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Synthetic Methodologies and Derivatization Strategies for Propanal Thiosemicarbazone

Optimized Synthesis of Propanal Thiosemicarbazone Ligand

The synthesis of the this compound ligand is most commonly achieved through a condensation reaction. This method is known for its efficiency and often results in good yields. nih.gov

Condensation Reactions for Ligand Preparation

The fundamental and most widely employed method for preparing this compound is the direct condensation of propanal with thiosemicarbazide (B42300). mdpi.comwikipedia.org This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. mdpi.comchemmethod.comnih.gov The mixture is usually heated under reflux for a period ranging from a few hours to 72 hours. mdpi.comnih.govtandfonline.com

The general reaction is as follows: Propanal + Thiosemicarbazide → this compound + Water

The reaction mechanism involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond. tandfonline.com The formation of the thiosemicarbazone product is often confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, as well as by its melting point. researchgate.net

In some instances, multi-step syntheses are employed where the aldehyde moiety is modified prior to the condensation step. researchgate.net A "transalkylidation" method has also been reported as a green and efficient alternative, involving the reaction of an aldehyde with acetone (B3395972) thiosemicarbazone in water. This method can simplify purification as the product often precipitates from the reaction mixture. tandfonline.com

Table 1: Examples of Reaction Conditions for Thiosemicarbazone Synthesis

Aldehyde/KetoneReagentSolventCatalystConditionsYieldReference
Aromatic AldehydesThiosemicarbazideEthanolGlacial Acetic AcidReflux, 5h- chemmethod.com
Various Aldehydes/KetonesThiosemicarbazideEthanolGlacial Acetic AcidReflux, 2h51-95% nih.gov
Diketone4-methyl-3-thiosemicarbazideEthanolGlacial Acetic AcidRoom Temp, 72h29% mdpi.com
Aromatic AldehydesThiosemicarbazideMethanol-Room Temp, 24h20-71% nih.gov
BenzaldehydeAcetone ThiosemicarbazoneWater-Heating- tandfonline.com

Purification and Yield Optimization Protocols

Following the condensation reaction, the crude this compound product often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying the synthesized compounds. nih.govresearchgate.net Ethanol is a frequently used solvent for recrystallization. chemmethod.comnih.gov The purity of the final product is typically assessed by melting point determination and spectroscopic analysis. researchgate.net

Yield optimization can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst. For instance, microwave-assisted synthesis has been shown to be a time-efficient method, sometimes leading to improved yields compared to conventional heating. nih.govacs.org The choice of solvent can also play a crucial role; for example, the "transalkylidation" reaction in water can lead to easy isolation of a pure product due to its insolubility. tandfonline.com Optimization of the acid catalyst is also important; for instance, using acetic acid can prevent the deprotection of certain functional groups, leading to the desired product in good yield. acs.org

Functionalization and Structural Modification of this compound Derivatives

The structural versatility of thiosemicarbazones allows for extensive modifications at both the thiosemicarbazide and aldehyde/ketone moieties. These modifications are crucial for fine-tuning the electronic and steric properties of the resulting ligands and their metal complexes, which in turn influences their biological activity and chemical behavior. mdpi.com

N-Substitution Pathways on the Thiosemicarbazone Moiety

Substitution on the nitrogen atoms of the thiosemicarbazone backbone is a common strategy to create a diverse library of derivatives. The terminal N4-nitrogen of the thiosemicarbazide can be substituted with various alkyl or aryl groups. juniv.eduajchem-b.com This is typically achieved by starting with a substituted thiosemicarbazide in the initial condensation reaction. For example, 4-aryl substituted thiosemicarbazides can be synthesized and then reacted with an aldehyde to produce N4-aryl substituted thiosemicarbazones. juniv.edu

The synthesis of these substituted thiosemicarbazides can involve multi-step procedures, starting from an appropriate amine. For instance, reacting an amine with carbon disulfide followed by treatment with sodium chloroacetate (B1199739) and then hydrazine (B178648) hydrate (B1144303) can yield the desired N-substituted thiosemicarbazide. juniv.edu Another approach involves reacting a hydrazide with a substituted isothiocyanate. ajchem-b.com These N-substitutions can significantly impact the compound's properties, including its solubility and biological efficacy. scielo.br

Aldehyde Moiety Modifications and Analog Preparation

Modifications to the aldehyde (or ketone) precursor provide another avenue for creating a wide array of thiosemicarbazone analogs. By using different aldehydes, the steric and electronic properties of the resulting thiosemicarbazone can be systematically varied. For instance, using substituted phenyl propionaldehydes allows for the introduction of various functional groups on the aromatic ring. google.com

The synthesis of these modified aldehydes can be a key step. For example, 3,4-bis(alkyloxy)benzaldehydes with long alkyl chains have been synthesized and subsequently condensed with thiosemicarbazides to create novel derivatives. juniv.edu This strategy allows for the incorporation of features designed to modulate properties like lipophilicity.

Furthermore, α-N-heterocyclic thiosemicarbazones can be prepared by using heterocyclic aldehydes or ketones, such as 2-pyridinecarboxaldehyde (B72084) or 2-acetylpyridine (B122185). rsc.orgacs.org These modifications introduce additional coordination sites and can significantly alter the chelating behavior of the thiosemicarbazone ligand. rsc.org

Coordination Chemistry of Propanal Thiosemicarbazone with Metal Ions

Complexation Behavior of Propanal Thiosemicarbazone as a Ligand

This compound is a versatile ligand, capable of coordinating with metal ions in several ways. Its complexation behavior is influenced by its inherent structural features and the reaction environment.

This compound typically acts as a bidentate ligand, coordinating to metal centers through the sulfur atom and the hydrazinic nitrogen atom. researchgate.netjocpr.com This forms a stable five-membered chelate ring. core.ac.uk The coordination can occur with the ligand in its neutral thione form (C=S) or, more commonly, as a deprotonated, anionic thiolato form (C-S⁻). mdpi.commdpi.com This deprotonation happens at the N2-H group. core.ac.uk

The general coordination modes for thiosemicarbazones can be summarized as:

Neutral Bidentate (N,S): The ligand coordinates in its thione form.

Anionic Bidentate (N,S): The ligand is deprotonated at the hydrazinic nitrogen and coordinates in its thiolato form. mdpi.com

Tridentate or Higher: This occurs if the aldehyde or ketone precursor contains additional functional groups that can act as donor sites. mdpi.comsaudijournals.com

The formation and structure of metal complexes with this compound are significantly affected by the pH of the reaction medium. The ligand's ability to act as a neutral or anionic donor is directly tied to pH. In neutral or acidic conditions, the ligand tends to coordinate in its neutral thione form. However, in the presence of a base or at higher pH, the N-H proton of the hydrazinic moiety becomes labile and can be removed. core.ac.uknih.gov This deprotonation results in an anionic ligand that forms a strong bond with the metal ion through the thiolato sulfur. nih.gov

The choice of solvent also plays a critical role. Solvents like methanol (B129727) and ethanol (B145695) are commonly used for the synthesis of these complexes. jocpr.comnih.gov The solvent can influence the solubility of the reactants and the stability of the resulting complexes. In some cases, the solvent molecule itself can participate in the coordination sphere of the metal ion.

Ligand Denticity and Coordination Modes [8, 10, 14, 18, 21]

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating. jocpr.commdpi.com

This compound forms stable complexes with a wide array of transition metals. These complexes have been synthesized and characterized using various spectroscopic and analytical techniques.

Synthesis: A common synthetic method involves refluxing an ethanolic or methanolic solution of the this compound ligand with a corresponding metal salt (e.g., chlorides, acetates, sulfates). jocpr.commdpi.commdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different structures, such as [ML₂] or [M(L)X₂], where L is the thiosemicarbazone ligand and X is an anion like Cl⁻. jocpr.com

Characterization: The characterization of these complexes relies on a combination of techniques:

Infrared (IR) Spectroscopy: This is used to determine the coordination sites. A key indicator of coordination is the shift in the ν(C=S) and ν(C=N) stretching frequencies. Upon coordination through the sulfur and azomethine nitrogen, the C=S band often shifts to a lower frequency, while the C=N band shifts, indicating the involvement of these groups in bonding. jocpr.com The disappearance of the ν(N-H) band can confirm deprotonation of the ligand.

NMR Spectroscopy (¹H, ¹³C): NMR is useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Pd(II), Pt(II)). Changes in the chemical shifts of protons near the coordination sites (e.g., the azomethine proton) provide evidence of complexation. researchgate.netmdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining its geometry. The appearance of new bands, particularly charge-transfer bands, upon complexation is common. mdpi.com

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their proposed formula. mdpi.com

Magnetic Susceptibility and EPR: These methods are used for paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III)) to determine the number of unpaired electrons and provide insight into the geometry of the complex. mdpi.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying its empirical formula. jocpr.com

The table below summarizes findings for some transition metal complexes with thiosemicarbazones.

Metal IonTypical GeometryCoordination ModeKey Characterization Findings
Cu(II) Square Planar, OctahedralAnionic Bidentate (N,S)Often paramagnetic; EPR spectra are used to determine g-values and covalency. mdpi.commdpi.com
Ni(II) Square Planar, OctahedralNeutral or Anionic Bidentate (N,S)Can be diamagnetic (square planar) or paramagnetic (octahedral). jocpr.commdpi.com
Co(II) Tetrahedral, OctahedralAnionic Bidentate (N,S)Magnetic and spectral data are used to distinguish between geometries. jocpr.commdpi.com
Zn(II) TetrahedralAnionic Bidentate (N,S)Diamagnetic; characterized by NMR and X-ray diffraction. researchgate.net
Pd(II) Square PlanarAnionic Bidentate (N,S)Typically forms 1:1 or 1:2 (metal:ligand) complexes; diamagnetic. mdpi.com
Pt(II) Square PlanarAnionic Bidentate (N,S)Similar to Pd(II) complexes; well-characterized by NMR. mdpi.com
Mo(V) Distorted Square PlanarAnionic Bidentate (N,S)Forms dinuclear complexes like [Mo₂O₂S₂(L)₂]. nih.gov
Ag(I) Linear, PolymericNeutral Bidentate (N,S)Coordination chemistry is diverse, often leading to multinuclear species. mdpi.com

The coordination chemistry of thiosemicarbazones with lanthanide and actinide ions is less explored compared to transition metals. However, there is growing interest due to the unique electronic and magnetic properties of these f-block elements. scielo.org.cofunaab.edu.ng

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are hard acids and typically prefer coordinating with oxygen donor ligands. However, they can form complexes with soft donor ligands like thiosemicarbazones, especially if the ligand also contains a harder donor atom or when the reaction conditions are carefully controlled. scielo.org.co Synthesis often involves reacting a lanthanide salt (e.g., LaCl₃, EuCl₃) with the deprotonated form of the ligand in an aqueous or mixed solvent system. scielo.org.co The resulting complexes often have high coordination numbers (8 or 9 are common) and may include water or other solvent molecules in their coordination sphere. Characterization relies heavily on IR, NMR, and luminescence spectroscopy, especially for ions like Eu(III) and Tb(III). scielo.org.co

Actinide Complexes: Research on actinide complexes with thiosemicarbazone ligands is very limited in publicly accessible literature. The handling of radioactive actinides presents significant challenges. However, based on their chemistry, actinides, like lanthanides, are expected to form complexes with high coordination numbers. Thorium (Th) and Uranium (U) would be the most likely candidates for such studies.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Ni, Co, Mn, Pd, Pt, Ag, Mo) [2, 5, 7, 8, 10, 11, 13, 14, 15, 18, 20, 21, 24, 25]

Structural Elucidation of this compound Metal Complexes

When crystals suitable for X-ray diffraction are obtained, the following structural features are often confirmed:

Coordination Geometry: The analysis confirms whether the geometry around the metal center is, for example, square planar, tetrahedral, or octahedral. saudijournals.com

Bonding Details: It provides exact measurements of the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths, which can give insight into the strength of the coordination.

Conformation of the Ligand: X-ray structures show that upon coordination, the ligand often adopts a planar conformation to accommodate the formation of the chelate ring. saudijournals.com For instance, the E configuration of the free ligand with respect to the C=N bond may change to the Z configuration in the complex to facilitate coordination. saudijournals.com

Intermolecular Interactions: The crystal structure reveals details about hydrogen bonding and other intermolecular forces that stabilize the crystal lattice. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. mdpi.com These studies can predict geometries, interpret spectroscopic data, and provide a deeper understanding of the electronic structure and reactivity of the complexes. mdpi.com

Single-Crystal X-ray Diffraction Analysis of Complex Geometries

Bidentate Coordination: In the most common mode, the thiosemicarbazone coordinates to the metal ion through the azomethine nitrogen and the thione sulfur atom, forming a stable five-membered chelate ring. mdpi.comrsc.orgresearchgate.net This coordination can occur with the ligand in its neutral (thione) form or, more commonly, as a deprotonated anion (thiolate). core.ac.uk The deprotonation of the N2-H proton (adjacent to the sulfur) is facilitated by the metal ion. acs.org

Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor group, the thiosemicarbazone can act as a tridentate ligand. For example, thiosemicarbazones derived from salicylaldehyde (B1680747) or 2-acetylpyridine (B122185) coordinate through the phenolic oxygen or pyridyl nitrogen, respectively, in addition to the azomethine nitrogen and sulfur. nih.govresearchgate.net This results in the formation of two fused chelate rings (one five-membered and one six-membered), enhancing the stability of the complex.

The coordination number and geometry of the resulting metal complexes are diverse and depend on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. Common geometries observed for thiosemicarbazone complexes include:

Square Planar: Often seen with Ni(II), Pd(II), and Cu(II) complexes. mdpi.commdpi.com

Tetrahedral: Less common, but observed for some Co(II) and Zn(II) complexes.

Octahedral: Frequently observed for a variety of metal ions like Cr(III), Fe(III), Co(III), and Ni(II), where the remaining coordination sites are occupied by other ligands or solvent molecules. nih.govresearchgate.netpurkh.com

Distorted Geometries: Due to the constraints of the chelate rings and electronic effects, distorted square-pyramidal or octahedral geometries are also common. nih.govresearchgate.net

For instance, the X-ray diffraction study of a Ni(II) complex with a thiosemicarbazone derived from 2-hydroxybenzaldehyde revealed a distorted octahedral geometry. researchgate.net Similarly, a palladium complex with a thiosemicarbazone ligand was found to have a slightly distorted square-planar geometry around the palladium center. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are crucial for characterizing thiosemicarbazone metal complexes, especially when single crystals for X-ray diffraction are not obtainable. Each method provides unique insights into the metal-ligand bonding.

FT-IR Spectroscopy

Infrared (IR) spectroscopy is widely used to identify the donor sites of the thiosemicarbazone ligand that are involved in coordination. The key IR spectral bands of the free ligand are compared with those of the metal complex.

ν(N-H) Vibration: The band corresponding to the N-H stretching vibration, typically found around 3100-3400 cm⁻¹, often shifts or disappears upon complexation, indicating deprotonation and coordination. purkh.comeujournal.org

ν(C=N) Vibration: The band for the azomethine C=N group, appearing in the 1600-1640 cm⁻¹ region, typically shifts to a lower frequency upon coordination. purkh.comacs.org This shift is due to the donation of electron density from the azomethine nitrogen to the metal ion, which weakens the C=N double bond.

ν(C=S) Vibration: The thioamide band, which has contributions from C=S stretching and is found around 750-850 cm⁻¹ and 1250-1350 cm⁻¹, is a key indicator of sulfur coordination. This band shifts to a lower frequency in the complex, indicating the weakening of the C=S bond upon coordination of the sulfur atom. researchgate.netpurkh.com

New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of metal-ligand bond formation. purkh.com

Table 1: Typical FT-IR Spectral Data (cm⁻¹) for Thiosemicarbazone Ligands and Their Metal Complexes

Vibration Free Ligand Metal Complex Indication
ν(N-H) ~3100-3400 Shifted or absent Deprotonation and/or coordination
ν(C=N) ~1600-1640 Lower frequency Coordination of azomethine nitrogen
ν(C=S) ~750-850 Lower frequency Coordination of sulfur atom
ν(M-N) - ~400-600 Formation of metal-nitrogen bond
ν(M-S) - ~400-500 Formation of metal-sulfur bond

Note: The exact positions of the bands can vary depending on the specific ligand and metal ion. researchgate.netpurkh.comacs.org

UV-Vis Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of thiosemicarbazone complexes typically show several types of absorption bands.

Intra-ligand Transitions: Bands in the ultraviolet region are usually assigned to π → π* and n → π* electronic transitions within the aromatic rings and the C=N and C=S chromophores of the thiosemicarbazone ligand. acs.orgresearchgate.net These bands may undergo a shift upon complexation.

Ligand-to-Metal Charge Transfer (LMCT): New bands that appear in the visible region upon complexation are often attributed to charge transfer from the ligand's orbitals (typically from the sulfur atom) to the vacant d-orbitals of the metal ion.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands can be observed in the visible or near-infrared region. nih.govtandfonline.com The position and number of these bands are indicative of the geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). aip.org

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying diamagnetic metal complexes (e.g., Zn(II), Ni(II) in a square planar geometry, Pd(II)).

¹H NMR: Upon coordination, the proton signals of the ligand, especially those near the donor atoms, experience a shift. The signal for the N²-H proton often disappears upon deprotonation and complexation. nih.gov The azomethine proton (-CH=N) signal is also sensitive to coordination and typically shifts downfield. eujournal.orgresearchgate.net

¹³C NMR: The carbon signals of the C=N and C=S groups are shifted upon complexation, providing further evidence of coordination through the azomethine nitrogen and thione sulfur. uowasit.edu.iq

¹⁵N NMR: In more advanced studies, ¹H,¹⁵N HMBC experiments can identify the nitrogen atoms involved in coordination. rsc.org

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s). For Cu(II) complexes (d⁹, S=1/2), the g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||) can be used to determine the geometry of the complex and the nature of the metal-ligand bond. For instance, in many Cu(II)-thiosemicarbazone complexes, the observation that g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of a square planar or distorted octahedral geometry.

Magnetic Properties of Paramagnetic Metal Complexes

The study of the magnetic properties of thiosemicarbazone complexes provides valuable information about the oxidation state and stereochemistry of the central metal ion. Magnetic susceptibility measurements are typically carried out over a range of temperatures.

Diamagnetic Complexes: Complexes of d¹⁰ ions like Zn(II) or square planar d⁸ ions like Ni(II) and Pd(II) are typically diamagnetic. For example, a Ni(II) complex with a thiosemicarbazone derived from 2-hydroxybenzaldehyde was found to be diamagnetic, consistent with a square planar geometry. researchgate.net

Paramagnetic Complexes: Complexes with unpaired electrons are paramagnetic. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility, can help in determining the number of unpaired electrons and thus the geometry of the complex.

Ni(II) Complexes: Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, typically exhibiting magnetic moments in the range of 2.9–3.4 B.M. researchgate.net This contrasts with their diamagnetic square planar counterparts.

Cu(II) Complexes: Mononuclear Cu(II) complexes have one unpaired electron and typically show magnetic moments around 1.7–2.2 B.M. researchgate.net

Fe(III) and Mn(II) Complexes: High-spin complexes of these ions are paramagnetic with five unpaired electrons.

In polynuclear complexes, magnetic susceptibility measurements can also reveal magnetic exchange interactions between the metal centers. If the magnetic susceptibility decreases as the temperature is lowered, it indicates an antiferromagnetic interaction, where the spins on adjacent metal ions are coupled in an antiparallel fashion. researchgate.net

Stability and Reactivity of this compound Metal Complexes in Solution

The stability and reactivity of metal complexes in solution are critical for many of their applications. The formation of thiosemicarbazone complexes with metal ions in solution is an equilibrium process. irejournals.com

The stability of these complexes is influenced by several factors:

Nature of the Metal Ion: The stability generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Ligand Structure: The denticity of the ligand is a major factor; tridentate ligands generally form more stable complexes than bidentate ones due to the chelate effect. Substituents on the thiosemicarbazone backbone can also influence stability through electronic and steric effects. irejournals.com

pH of the Solution: The pH plays a crucial role as the thiosemicarbazone ligand is often deprotonated upon coordination. The stability of the complexes is therefore pH-dependent.

The stability of the complexes in solution can be quantified by determining their stability constants (log β). This is often done using techniques like spectrophotometric or potentiometric titrations, where changes in the UV-Vis spectrum or pH are monitored as a metal ion solution is titrated with the ligand. univie.ac.at

The reactivity of thiosemicarbazone complexes in solution is also an area of interest. Upon coordination, the properties of both the metal ion and the ligand can be modified.

Redox Reactions: The coordination of a thiosemicarbazone can stabilize certain oxidation states of a metal ion or facilitate redox reactions. For example, in some cases, the reaction of a thiosemicarbazone with Cu(II) can result in the reduction of the metal to Cu(I). nih.gov

Ligand Exchange: The coordinated thiosemicarbazone can potentially be replaced by other competing ligands, depending on their relative binding affinities.

Reactivity of the Coordinated Ligand: The chemical reactivity of the thiosemicarbazone ligand itself can be altered upon coordination. For instance, reactions at the imine bond, such as addition of alcohols to form hemiaminals, have been observed in the coordination sphere of rhenium. acs.org

The stability of these complexes under physiological conditions is particularly important for their potential biological applications, as the complex must remain intact to reach its target, or in some cases, release the active component at the desired site. benthamopenarchives.com

Advanced Spectroscopic and Analytical Characterization Techniques for Propanal Thiosemicarbazone Systems

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for the structural elucidation of propanal thiosemicarbazone and its coordination compounds. These methods probe the vibrational modes of molecules, offering a detailed fingerprint of the functional groups present and how they are affected by complexation. triprinceton.orgmdpi.com

In the FT-IR spectrum of the free this compound ligand, several characteristic bands are observed. The N-H stretching vibrations of the hydrazinic and amine groups typically appear in the region of 3150–3450 cm⁻¹. nih.govuq.edu.auresearchgate.net The presence of a band around 3214 cm⁻¹ for ν(N-H) and the absence of a band near 2570 cm⁻¹ for ν(S-H) indicate that in the solid state, the ligand exists in its thione form rather than the thiol tautomer. mdpi.com A strong absorption band corresponding to the azomethine (C=N) stretching vibration is typically found around 1583-1621 cm⁻¹. nih.govuwc.ac.zaorientjchem.org The thioamide group gives rise to bands, with the C=S stretching vibration often observed in the 815–842 cm⁻¹ and 1203–1278 cm⁻¹ ranges. nih.govrsc.org

Upon coordination to a metal ion, significant shifts in these vibrational frequencies provide evidence of bonding. A key indicator of coordination is the shift of the ν(C=N) band, which typically moves to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in the metal-ligand bond. nih.gov

Furthermore, in the spectra of many metal complexes, the disappearance of the N-H stretching band and the appearance of a new band for ν(C-S) in the 581-628 cm⁻¹ range suggest the deprotonation of the ligand and coordination of the sulfur atom in its thiol form. mdpi.com The involvement of the sulfur and azomethine nitrogen atoms in coordination is further supported by the appearance of new bands in the low-frequency region, corresponding to M-S and M-N stretching vibrations, respectively. rsc.org

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is particularly sensitive to polar bonds like C=O, N-H, and O-H, Raman spectroscopy is more effective for analyzing non-polar bonds with polarizable electron clouds, such as C-C and C-S bonds. triprinceton.orgnicoletcz.cz For instance, the C=N stretching mode can also be observed in the Raman spectrum. researchgate.net The combined use of FT-IR and Raman provides a more complete vibrational analysis of this compound systems.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

Functional GroupFree Ligand (approx. cm⁻¹)Metal Complex (approx. cm⁻¹)Interpretation of Shift
ν(N-H)3150-3450Often shifts or disappearsInvolvement of N-H group in coordination or deprotonation
ν(C=N) (azomethine)1583-1621Shifts to lower/higher frequencyCoordination of azomethine nitrogen to metal ion
ν(C=S) (thioamide)815-842, 1203-1278Shifts, may disappearCoordination of sulfur atom
ν(C-S) (thiol)Not present581-628Deprotonation and coordination of sulfur in thiol form
ν(M-N)Not present479-504Formation of metal-nitrogen bond
ν(M-S)Not present-Formation of metal-sulfur bond

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Stoichiometry

Electronic absorption spectroscopy, or UV-Vis, is a valuable tool for investigating the electronic structure and properties of this compound and its metal complexes. This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eginflibnet.ac.in

The UV-Vis spectrum of the free this compound ligand typically displays two main types of absorption bands. High-energy bands, usually found in the ultraviolet region (215-322 nm), are assigned to π → π* transitions within the aromatic rings and the C=N and C=S chromophores. uq.edu.aunih.gov Lower energy bands, often appearing at longer wavelengths, are attributed to n → π* transitions, which involve the non-bonding electrons on the nitrogen and sulfur atoms. nih.govuomustansiriyah.edu.iq

Upon complexation with a metal ion, the UV-Vis spectrum undergoes noticeable changes. The original π → π* and n → π* bands of the ligand may shift in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and change in intensity. tanta.edu.eguomustansiriyah.edu.iq These shifts are indicative of the coordination of the ligand to the metal center, which alters the energy levels of the molecular orbitals.

In addition to these ligand-centered transitions, the spectra of metal complexes often exhibit new absorption bands. These can include ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital. mdpi.com For transition metal complexes, d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal ion, may also be observed, typically as weak bands in the visible region. sci-hub.se The position and intensity of these d-d bands can provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). science.gov

UV-Vis spectroscopy can also be employed to determine the stoichiometry of the metal-ligand complexes in solution using methods like the continuous variation method (Job's plot) or the mole-ratio method. By monitoring the absorbance at a specific wavelength while varying the mole fraction of the ligand and metal, the ratio in which they combine to form the complex can be determined.

Table 2: Typical Electronic Transitions in this compound Systems

Transition TypeWavelength RegionDescription
π → πUV (215-322 nm)Excitation of electrons in π bonds (e.g., C=C, C=N, C=S)
n → πUV-Vis (near UV)Excitation of non-bonding electrons (from N, S) to antibonding π* orbitals
Ligand-to-Metal Charge Transfer (LMCT)UV-VisExcitation of an electron from a ligand orbital to a metal orbital
d-d TransitionsVisibleExcitation of electrons between d-orbitals of a transition metal ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of this compound and its diamagnetic metal complexes in solution. westmont.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. scirp.org

The ¹H NMR spectrum of free this compound provides a map of all the hydrogen atoms in the molecule. docbrown.info Key signals include those for the protons of the propanal backbone, the aromatic or aliphatic substituents (if any), and the N-H protons of the thiosemicarbazone moiety. The hydrazinic N-H proton often appears as a singlet at a downfield chemical shift, for instance, around δ 11.15 ppm. researchgate.net The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for the complete assignment of the proton skeleton. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. For example, the carbon atom of the C=S group will have a characteristic downfield shift.

Upon coordination to a diamagnetic metal ion (such as Zn(II), Cd(II), or Ni(II) in a square-planar geometry), significant changes are observed in the ¹H and ¹³C NMR spectra. researchgate.netcore.ac.uk The disappearance of the signal for the hydrazinic N-H proton is a strong indication of its deprotonation upon complexation. mdpi.comcore.ac.uk Furthermore, the signals for protons and carbons near the coordination sites (the azomethine and thioamide groups) typically experience a shift in their chemical shifts. mdpi.comresearchgate.net For instance, the signal for the azomethine proton (CH=N) may shift upfield or downfield, reflecting the change in its electronic environment upon coordination of the nitrogen atom to the metal. core.ac.uk These coordination-induced shifts are crucial for confirming the binding mode of the ligand in solution.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Propanal and its Thiosemicarbazone Moiety

AtomPropanal (approx. δ)This compound Moiety (approx. δ)Notes
¹H NMR
-CHO9.7-Aldehyde proton
-CH=N--~8.0-8.5Azomethine proton, shifts upon complexation
-NH- (hydrazinic)-~11.0-11.8Disappears upon deprotonation and complexation
-NH₂-~7.5-8.5Amine protons
-CH₂-2.4~2.5-3.0Methylene protons adjacent to azomethine
-CH₃1.1~1.2Methyl protons
¹³C NMR
-CHO~203.2-Aldehyde carbon
-C=S-~178Thioamide carbon, shifts upon complexation
-C=N--~140-150Azomethine carbon, shifts upon complexation
-CH₂-~37.3~30-40Methylene carbon
-CH₃~6.0~10-15Methyl carbon

Note: Chemical shifts are approximate and can be influenced by the solvent and specific molecular structure.

While diamagnetic compounds give sharp NMR signals, complexes with paramagnetic metal ions (e.g., Cu(II), Fe(II), Co(II)) present a different challenge and opportunity. The unpaired electrons in paramagnetic centers cause large shifts (hyperfine shifts) and significant broadening of NMR signals for nuclei in their vicinity, often rendering them undetectable with standard NMR techniques. mdpi.com

However, paramagnetic NMR can still provide valuable structural and electronic information. The magnitude and sign of the hyperfine shift are sensitive to the distance and orientation of the nucleus relative to the paramagnetic center. This information can be used to probe the electronic structure and magnetic properties of the complex. mdpi.com Furthermore, the paramagnetic relaxation enhancement (PRE) effects on nuclear relaxation rates can be used to obtain distance constraints between the paramagnetic metal ion and various nuclei in the ligand, which is particularly useful for studying the structure of metalloproteins and other large biomolecules. mdpi.com Specialized NMR experiments and the use of nuclei with lower gyromagnetic ratios, like ¹³C and ¹⁵N, can help to overcome some of the challenges associated with signal broadening. mdpi.com

1H NMR and 13C NMR for Ligand and Diamagnetic Complexes [4, 6, 7, 9, 11, 12, 16, 17, 19]

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its metal complexes. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two "soft" ionization techniques commonly employed for this purpose, as they can ionize and vaporize thermally labile molecules like coordination compounds with minimal fragmentation. univie.ac.at

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. This technique is particularly well-suited for polar and ionic compounds and can provide precise molecular weight information. univie.ac.at The resulting mass spectrum will show a peak corresponding to the molecular ion ([M]⁺ or [M]⁻), or adducts such as [M+H]⁺ or [M+Na]⁺. univie.ac.at

MALDI-TOF involves embedding the analyte in a solid matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined by the time it takes them to reach the detector.

For metal complexes of this compound, mass spectrometry can confirm the proposed molecular formula by matching the observed m/z of the molecular ion peak with the calculated value. mdpi.com Additionally, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of the atoms and the strength of the bonds, helping to confirm the coordination mode of the ligand to the metal ion. mdpi.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). uwc.ac.zarsc.org This method is crucial for confirming the stoichiometry of newly synthesized this compound and its metal complexes. nih.gov

The technique involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within a ±0.4% margin) provides strong evidence for the purity and the proposed stoichiometry of the compound. univie.ac.at For metal complexes, elemental analysis, in conjunction with other techniques like mass spectrometry and spectroscopic methods, helps to definitively establish the metal-to-ligand ratio in the coordination compound. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Propanal Thiosemicarbazone and Its Complexes

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to simulate and predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical spectra can be generated to predict how propanal thiosemicarbazone interacts with electromagnetic radiation.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.commedium.comrespectprogram.orgsharif.eduresearchgate.net The calculation predicts the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (π → π* and n → π* transitions). acs.orgnih.gov For thiosemicarbazones, characteristic absorption bands are typically predicted in the UV region. nih.gov

IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. scirp.org These calculations produce a theoretical infrared (IR) spectrum by identifying the vibrational modes of the molecule (e.g., stretching, bending, and rocking of bonds). researchgate.net Comparing a simulated IR spectrum with an experimental one is a powerful way to confirm the functional groups present in the molecule, such as the C=S, C=N, and N-H vibrations characteristic of thiosemicarbazones. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netresearchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Predicted NMR spectra can help in the assignment of complex experimental spectra and in distinguishing between different isomers or conformers of a molecule. nih.govlibretexts.org For this compound, calculations would predict distinct signals for the propyl group protons and carbons, as well as for the atoms in the thiosemicarbazone backbone.

Simulated UV-Vis and IR Spectra [4, 6]

Theoretical Exploration of Tautomeric Forms and Isomerism

Thiosemicarbazones, including this compound, can exist in various tautomeric and isomeric forms, which significantly influence their chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, allowing for the determination of the relative stabilities of different forms.

Tautomerism in thiosemicarbazones primarily involves the thione-thiol equilibrium. The molecule can exist in the thione form, characterized by a carbon-sulfur double bond (C=S), or the thiol form, which contains a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond in the thioamide moiety. Theoretical studies on various thiosemicarbazone derivatives consistently show that the thione form is energetically more stable than the thiol form. mdpi.comrsc.orgresearchgate.net For instance, DFT-B3LYP calculations performed on related thiocarbonohydrazones indicated that the diamino-thione tautomer is significantly more stable than the imino-thiol tautomers, with energy differences of 11.15 and 14.69 kcal/mol, respectively. rsc.org This preference for the thione form is also supported by experimental data, such as the absence of the S-H stretching vibration in the infrared spectra of these compounds. rsc.org

In addition to tautomerism, isomerism around the imine (C=N) and amide (C-N) bonds is also a key feature. This compound can exist as E and Z isomers with respect to the C=N double bond. Computational studies on similar thiosemicarbazone complexes have shown the presence of both E and Z isomers, which can be identified by techniques like NMR spectroscopy. mdpi.com The relative stability of these isomers can be influenced by factors such as steric hindrance and the coordination to a metal center.

Furthermore, the propanal moiety itself can exist in different conformations, namely cis and gauche forms, arising from the rotation around the C-C single bond. researchgate.net Theoretical calculations on the propanal molecule have shown that while the cis conformer is more stable in the neutral state, the gauche form is slightly lower in energy for the cation. researchgate.net This conformational flexibility adds another layer of complexity to the theoretical analysis of this compound.

A summary of the common tautomeric and isomeric forms of thiosemicarbazones investigated theoretically is presented below:

FormDescriptionRelative StabilityComputational Method
Thione Tautomer Contains a C=S double bondGenerally more stableDFT
Thiol Tautomer Contains a C-SH single bondGenerally less stableDFT
E Isomer Substituents on opposite sides of the C=N bondDependent on substituents and environmentDFT, NMR Spectroscopy
Z Isomer Substituents on the same side of the C=N bondDependent on substituents and environmentDFT, NMR Spectroscopy
cis Conformer Planar CCCO backbone in the propanal moietyMore stable in neutral propanalDFT
gauche Conformer Carbonyl group rotated out of the plane in the propanal moietyMore stable in propanal cationDFT

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent. nih.gov While specific MD simulation studies on this compound are not widely reported, the methodology is well-suited to explore its behavior in a physiological environment.

An MD simulation would typically involve placing a model of this compound in a simulation box filled with water molecules and, if relevant, ions to mimic physiological conditions. The system's evolution over time is then calculated by solving Newton's equations of motion for all atoms. This allows for the observation of how the molecule moves, rotates, and changes its conformation.

Key aspects that can be investigated using MD simulations include:

Conformational Landscape: By analyzing the trajectory from an MD simulation, it is possible to identify the most populated conformations of this compound in solution. This complements the static picture provided by DFT calculations by revealing the dynamic equilibrium between different conformers. mdpi.com

Solvation and Hydrogen Bonding: MD simulations can provide a detailed picture of how water molecules arrange around the this compound molecule. This includes the formation and breaking of hydrogen bonds between the molecule's donor and acceptor groups (such as the amine and thione groups) and the surrounding water molecules.

Flexibility and Internal Motions: The simulations can quantify the flexibility of different parts of the molecule. For instance, the rotational freedom around the various single bonds in the propanal and thiosemicarbazide (B42300) moieties can be assessed.

Conformational analysis of new thiosemicarbazone derivatives using a combination of NMR spectroscopy and DFT calculations has shown that different conformations can be identified and their relative energies calculated. mdpi.com For example, in one study, the most energetically favorable conformations were found to have an E configuration for the double bonds. mdpi.com MD simulations could further elucidate the transition pathways and energy barriers between such stable conformations in a dynamic solvent environment.

The table below outlines the potential applications of molecular dynamics simulations in the study of this compound:

Area of InvestigationInformation GainedRelevance
Conformational Dynamics Identification of dominant conformers and their populations in solution.Understanding the active conformation for biological interactions.
Solvent Interactions Analysis of hydrogen bonding patterns and solvation shell structure.Insight into solubility and bioavailability.
Molecular Flexibility Quantification of dihedral angle rotations and overall molecular flexibility.Important for receptor binding and drug design.

Mechanistic Biological Activity Studies of Propanal Thiosemicarbazone and Its Metal Complexes in Vitro and in Silico Focus

In Vitro Antimicrobial Potency and Action Mechanisms

The antimicrobial properties of propanal thiosemicarbazone and its coordination compounds with various metal ions have been extensively studied against a wide range of pathogenic bacteria and fungi. These studies consistently demonstrate that the biological activity of the thiosemicarbazone ligand is often enhanced upon chelation with metal ions.

In vitro studies have established the antibacterial efficacy of this compound and its metal complexes against both Gram-positive and Gram-negative bacteria. The general consensus is that metal complexes exhibit greater inhibitory effects compared to the free ligand. researchgate.netnih.gov This enhanced activity is often attributed to the principles of Overtone's concept and Tweedy's chelation theory. Chelation can increase the lipophilic nature of the complex, facilitating its penetration through the bacterial cell membrane.

For instance, studies on various thiosemicarbazone complexes have shown significant activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhimurium, and Escherichia coli. nih.gov In some cases, the activity of these complexes, particularly those containing copper(II), has been reported to be comparable or even superior to standard antibiotics like chloramphenicol. nih.gov The coordination of the thiosemicarbazone to the metal ion typically occurs through the thionic sulfur and the azomethine nitrogen atoms. nih.govnih.gov

The antibacterial activity of these compounds is often evaluated using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). nih.govnih.gov Research on steroidal thiosemicarbazones and their palladium(II) complexes revealed that the complexes were more effective at inhibiting bacterial growth than the corresponding free ligands. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound and its Metal Complexes

Compound/Complex Bacterial Strain Activity/Observation
This compound Staphylococcus aureus Moderate activity
Copper(II) Complex Staphylococcus aureus Enhanced activity compared to ligand nih.gov
Copper(II) Complex Escherichia coli Enhanced activity compared to ligand nih.gov
Palladium(II) Complex Gram-positive bacteria Better inhibition than steroidal thiosemicarbazone ligand nih.gov
Palladium(II) Complex Gram-negative bacteria Better inhibition than steroidal thiosemicarbazone ligand nih.gov

Similar to their antibacterial properties, this compound and its metal complexes have demonstrated notable in vitro antifungal activity against various fungal pathogens. nih.govnih.gov A review of thiosemicarbazones and their metal complexes as antifungal agents highlighted that metal complexes, especially those with copper(II) and zinc(II), generally display the highest activity. nih.gov

These compounds have been tested against a wide array of fungal strains, including Candida albicans and Aspergillus niger. nih.govsaudijournals.com While many fungi are susceptible, Aspergillus niger has shown considerable resistance to a majority of the tested compounds. nih.gov The fungistatic activity is typically quantified by measuring the zone of inhibition, minimum inhibitory concentration (MIC), or the percentage of growth inhibition. nih.gov

Studies on thiosemicarbazone derivatives have shown their potential against mycotoxigenic fungi that affect cereals. researchgate.net The coordination of metal ions to the thiosemicarbazone ligand is a key factor in enhancing the antifungal potency. nih.gov For example, this compound itself showed some activity in stunting the growth of Botrytis allii. researchgate.net

Table 2: In Vitro Antifungal Activity of this compound and its Metal Complexes

Compound/Complex Fungal Pathogen Activity/Observation
This compound Botrytis allii Some growth stunting activity researchgate.net
Copper(II) Complex Candida albicans Generally high activity nih.govidsi.md
Zinc(II) Complex Candida albicans Generally high activity nih.gov
Metal Complexes Aspergillus niger Often resistant nih.govsaudijournals.com

The antimicrobial action of thiosemicarbazones and their metal complexes is believed to be multifactorial. One of the key mechanisms involves the chelation of metal ions that are essential for the enzymatic activities within microbial cells. researchgate.net This chelation can disrupt normal cellular processes and lead to cell death.

Furthermore, these compounds can interfere with microbial DNA. Biochemical studies have shown that some metal complexes of thiosemicarbazones can cause powerful and complete degradation of DNA. researchgate.net The interaction with DNA is a significant aspect of their antimicrobial mechanism.

Enzyme inhibition is another critical pathway. Thiosemicarbazones are known to target various microbial enzymes. For instance, their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, has been well-documented in the context of their anticancer activity and is also relevant to their antimicrobial effects. researchgate.net The redox activity of metal-thiosemicarbazone complexes can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components. researchgate.net

Antifungal Activity against Fungal Pathogens [7, 10, 18, 22]

In Vitro Anticancer Efficacy and Cellular Targets

The anticancer potential of this compound and its metal complexes has been a major focus of research. researchgate.net These compounds have shown efficacy against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cell proliferation. mdpi.com

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound and its metal complexes on various human cancer cell lines. benthamopenarchives.com The coordination to a metal ion, particularly copper, often significantly enhances the cytotoxicity. mdpi.comnih.gov These complexes have shown activity against cell lines from colon carcinoma, melanoma, pancreatic adenocarcinoma, breast cancer, and ovarian carcinoma, sometimes in the low nanomolar range. nih.govnih.gov

The primary mechanism of cell death induced by these compounds is often apoptosis. mdpi.comresearchgate.net Flow cytometry analysis has shown that active thiosemicarbazone derivatives can induce a significant percentage of DNA fragmentation in cancer cells, a hallmark of apoptosis. researchgate.net For example, some copper(II) complexes have been shown to induce apoptosis by catalyzing the production of intracellular reactive oxygen species (ROS). nih.gov

In addition to apoptosis, these compounds can also cause cell cycle arrest. mdpi.com For instance, the well-studied thiosemicarbazone, Dp44mT, induces G1 cell cycle arrest in breast cancer cells. mdpi.com The cytotoxic activity is often selective, with some compounds showing lower toxicity towards normal, non-cancerous cell lines. mdpi.combiorxiv.org

Table 3: Cytotoxicity of this compound Derivatives and Metal Complexes on Cancer Cell Lines

Compound/Complex Cancer Cell Line IC50 Value/Observation
Copper(II) complexes HCT-15 (colon), PSN1 (pancreatic) Remarkable activity, some in low nanomolar range nih.gov
Thiazole (B1198619) derivatives HL60 (leukemia), MCF-7 (breast) Active with IC50 values of 43-76 μM researchgate.net
Palladium(II) complexes Ovarian and Breast cancer lines Significantly high cytotoxicity (IC50 < 1 µM and ~2 µM respectively) mdpi.com
Copper(II) complex 12 A549 (lung cancer) High anti-proliferative activity (0.20 ± 0.04 mM) nih.gov
Dp44mT MCF-7 (breast cancer) Low nanomolar activity nih.gov

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication and transcription, making them important targets for anticancer drugs. mdpi.comnih.gov Thiosemicarbazones and their metal complexes have been identified as inhibitors of these enzymes, particularly topoisomerase IIα. nih.govpreprints.org

The inhibition of topoisomerase II by these compounds can lead to the accumulation of DNA double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptosis. mdpi.compreprints.org While some thiosemicarbazone ligands themselves show weak inhibitory activity against topoisomerases, their metal complexes, especially with copper, have demonstrated significant inhibition. mdpi.compreprints.orgresearchgate.net

For instance, certain copper complexes can inhibit the relaxation and decatenation of DNA by targeting the ATPase domain of topoisomerase IIα. mdpi.com The iron chelator Dp44mT has been shown to cause DNA damage and selectively inhibit topoisomerase IIα in breast cancer cells. preprints.org This inhibition of topoisomerase activity represents a key mechanism through which these compounds exert their anticancer effects. researchgate.net

Iron Chelation Mechanisms in Cancer Cells

The heightened metabolic rate of cancer cells necessitates a greater demand for iron compared to normal cells, rendering iron metabolism a significant vulnerability in cancer biology. nih.gov Thiosemicarbazones, including this compound and its derivatives, are a class of chelating agents that effectively bind and sequester intracellular iron. nih.govoncotarget.com This iron chelation is a primary mechanism behind their anti-cancer activity.

The process of iron chelation by thiosemicarbazones in cancer cells involves several key actions:

Inhibition of Iron Uptake and Promotion of Iron Mobilization: Thiosemicarbazones can interfere with the cellular uptake of iron and facilitate its removal from the cell. nih.gov

Inhibition of Ribonucleotide Reductase: This iron-containing enzyme is crucial for DNA synthesis, and its inhibition through iron chelation leads to cell cycle arrest. nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis: By depleting the intracellular iron pool, thiosemicarbazones can halt the cell cycle and trigger programmed cell death (apoptosis). nih.govnih.gov

Induction of Metastasis Suppressors: Some thiosemicarbazones have been shown to induce the expression of metastasis suppressor genes, such as NDRG1. nih.govmdpi.comgoogle.com

Metal complexes of thiosemicarbazones, particularly with iron and copper, exhibit potent cytotoxicity. nih.gov The anti-tumor activity of iron-thiosemicarbazone complexes is often explained by the initial depletion of iron from tumor cells followed by the formation of an Fe(III) complex. pmf.unsa.ba This complex can then undergo redox cycling, contributing to the generation of reactive oxygen species. pmf.unsa.ba

Oxidative Stress Induction

A key mechanism of action for this compound and its metal complexes in cancer therapy is the induction of oxidative stress. oncotarget.comnih.gov Cancer cells inherently possess higher levels of reactive oxygen species (ROS) than normal cells due to oncogenic transformations and altered metabolism. nih.gov This makes them more susceptible to further increases in oxidative stress induced by therapeutic agents. nih.gov

Thiosemicarbazones and their metal complexes, especially with copper and iron, are effective at generating ROS within cancer cells. nih.govnih.govnih.gov This is achieved through a "double punch" mechanism where the compounds not only bind intracellular iron but also promote redox cycling reactions. nih.gov The formation of redox-active metal complexes leads to the production of cytotoxic ROS through processes like the Fenton reaction. pmf.unsa.banih.gov This surge in ROS can cause significant cellular damage, including:

Lipid peroxidation

Protein oxidation

DNA damage nih.gov

This disruption of cellular redox homeostasis ultimately leads to cell death. nih.gov Furthermore, these compounds can deregulate the antioxidant capacity of cancer cells, further exacerbating oxidative stress and leading to apoptosis and cell cycle arrest. oncotarget.com The strategy of combining copper complexes of thiosemicarbazones with other redox-active compounds has been shown to synergistically enhance the elimination of cancer cells by inducing lethal levels of oxidative stress. nih.govnih.gov

Antioxidant and Free Radical Scavenging Capabilities

While inducing oxidative stress in cancer cells, thiosemicarbazones, including this compound, also exhibit antioxidant and free radical scavenging properties, which can be evaluated through various in vitro assays. mdpi.com

Several spectrophotometric methods are commonly employed to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. mdpi.commdpi.com The reduction of the violet DPPH radical to a colorless or yellowish hydrazine (B178648) is monitored by a decrease in absorbance at approximately 517 nm. mdpi.comrsc.org The extent of decolorization is proportional to the antioxidant's capacity. mdpi.com The simplicity, speed, and affordability of the DPPH assay make it a widely used method. rsc.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which has a characteristic blue-green color. mdpi.com Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at around 734 nm. mdpi.com A significant advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. mdpi.com

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This method is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex, which has a distinct yellow-orange color. nih.gov The reaction is typically carried out at a pH close to physiological pH (around 7.0), which can be an advantage for mimicking in vivo conditions. nih.gov

The table below summarizes the principles of these common antioxidant assays.

Interactive Data Table: In Vitro Antioxidant Assays
Assay Principle Measured Change Wavelength
DPPH Scavenging of the stable DPPH radical. Decrease in absorbance (color loss). ~517 nm
ABTS Reduction of the ABTS radical cation. Decrease in absorbance (color loss). ~734 nm
CUPRAC Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine. Increase in absorbance (color formation). ~450 nm

Studies on various thiosemicarbazone derivatives have demonstrated their potential as antioxidants in these assays. nih.govresearchgate.net

The radical scavenging ability of thiosemicarbazones is attributed to their chemical structure, which typically includes nitrogen and sulfur atoms and often a phenolic hydroxyl group. pmf.unsa.bamdpi.com These functional groups can donate a hydrogen atom or an electron to neutralize free radicals. rsc.org

The primary mechanisms of radical scavenging are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical, thereby quenching it. rsc.org Phenolic hydroxyl groups are particularly effective in this mechanism.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. rsc.org The solvent can influence whether the HAT or SET mechanism is favored. mdpi.comnih.gov

The amine group within the thiosemicarbazone moiety is also a significant contributor to its antioxidant activity. pmf.unsa.ba However, when the thiosemicarbazone forms a complex with a metal ion, the involvement of the phenolic hydroxyl and amine groups in the coordination process can lead to a decrease in its antioxidant ability. pmf.unsa.ba

In Vitro Assays (e.g., DPPH, ABTS, CUPRAC) [13, 14, 17]

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Urease)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, including monoamine oxidase (MAO) and urease.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govmayoclinic.org There are two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmayoclinic.org Several studies have shown that synthetic thiosemicarbazone derivatives can act as potent MAO inhibitors. researchgate.netmdpi.com For instance, certain N-cyclohexyl thiosemicarbazone derivatives have shown potent and competitive inhibitory activity against MAO-A. researchgate.net Other studies on benzofuran/benzothiophene and thiosemicarbazone hybrids have identified compounds with significant, reversible, and non-competitive inhibitory effects on MAO-B. mdpi.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiosemicarbazone derivatives have demonstrated significant in vitro inhibitory activity against urease, with some compounds showing potency greater than the standard inhibitor, thiourea. researchgate.net

The table below presents examples of enzyme inhibition by thiosemicarbazone derivatives from various studies.

Interactive Data Table: Enzyme Inhibition by Thiosemicarbazone Derivatives
Enzyme Thiosemicarbazone Derivative Class Type of Inhibition Reference
MAO-A N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide Reversible, Competitive researchgate.net
MAO-B Benzofuran/benzothiophene-thiosemicarbazone hybrids Reversible, Non-competitive mdpi.com
Urease 1,4-benzodioxane-based thiosemicarbazones Potent Inhibition researchgate.net
DHFR 4-pyrrolidine-based thiosemicarbazones Potent Inhibition nih.gov

In Silico Approaches to Biological Activity Prediction

In silico methods, which involve computer-based simulations and modeling, are increasingly used in drug discovery to predict the biological activities of compounds like this compound and its derivatives. mdpi.comnih.gov These computational tools help in understanding structure-activity relationships and in prioritizing compounds for further experimental testing. nih.govnih.gov

Key in silico approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor or an enzyme. science.govresearchgate.net It helps in visualizing the interactions between the ligand and the active site of the target, providing insights into the mechanism of action. nih.gov For example, docking studies have been used to understand the binding modes of thiosemicarbazone derivatives with enzymes like MAO-A, MAO-B, and dihydrofolate reductase (DHFR). researchgate.netmdpi.comnih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models like SwissADME are used to predict the pharmacokinetic properties of compounds. mdpi.comresearchgate.net This helps in the early identification of molecules with favorable drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

These in silico studies play a crucial role in modern drug design, allowing for a more rational and efficient approach to the development of new therapeutic agents based on the thiosemicarbazone scaffold. nih.govscience.gov

Molecular Docking Studies with Biological Receptors (e.g., Enzymes, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA, to form a stable complex. mdpi.com This method is instrumental in understanding the binding affinity and interaction patterns between a potential drug and its biological target. For thiosemicarbazone derivatives, docking studies have been widely employed to elucidate their mechanism of action against various diseases.

Research has shown that thiosemicarbazone derivatives can effectively dock into the active sites of numerous enzymes. For instance, benzimidazole-bearing thiosemicarbazones have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. mdpi.com Docking studies revealed that these compounds fit well into the binding pockets of these enzymes. mdpi.com Similarly, novel thiosemicarbazone derivatives have been docked against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, with studies showing strong interactions within the enzyme's active site. nih.gov

In the context of cancer, thiosemicarbazone complexes have been studied as inhibitors of topoisomerase II, an enzyme critical for DNA replication in cancer cells. bohrium.com Docking simulations of ρ-Dimethylaminobenzaldehyde thiosemicarbazone (DABT) complexes with the DNA binding site of topoisomerase II indicated their potential to inhibit the enzyme's activity. bohrium.com The metal complexes, particularly the Ni(II) complex, often show more effective interactions than the ligand alone. bohrium.com Furthermore, docking studies of acridine-thiosemicarbazone derivatives have also explored their interaction with the DNA-Topo IIα complex. researchgate.net

Table 1: Representative Molecular Docking Studies of Thiosemicarbazone Derivatives

Derivative/ComplexBiological TargetKey Findings/Binding EnergyReference
Benzimidazole-thiosemicarbazone derivativesα-Glucosidase & α-AmylaseExhibited excellent inhibitory potentials, with some derivatives being more potent than the standard drug, acarbose. mdpi.com
DABT-Ni(II) ComplexTopoisomerase IIShowed the most effective interactions and highest antitumor activity against HepG-2 cells among the tested complexes. bohrium.com
Benzofuran/Benzothiophene-thiosemicarbazone hybridsMonoamine Oxidase B (hMAO-B)Strong interaction with the active site, with IC50 values in the low micromolar range. nih.gov
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)BRAFV600E, TGF-β1, PARP, VEGFR-1Showed effective binding to the active sites of multiple cancer-related enzymes. mdpi.com
Quinolinone-thiosemicarbazone hybridsEnoyl-acyl carrier protein reductase (InhA) & Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1)Binding energies ranged from −71.3 to −12.7 Kcal/mol, suggesting likely inhibition of these mycobacterial targets. nih.gov

ADME Prediction (Conceptual, focusing on binding and drug-likeness)

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational process used to assess the pharmacokinetic properties of a potential drug candidate. These predictions are vital for evaluating a compound's "drug-likeness" and its potential to be orally bioavailable and reach its target in the body. A common framework for assessing drug-likeness is Lipinski's Rule of Five.

In silico ADME studies have been conducted on various thiosemicarbazone derivatives and their metal complexes. orientjchem.orgnih.gov These studies predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.gov For example, ADMET prediction for certain quinolone-based thiosemicarbazone metal complexes revealed that some compounds adhere to Lipinski's rule, indicating good potential for oral absorption and bioavailability. nih.gov Similarly, an analysis of a thiosemicarbazone ligand and its Au(III) complex showed high gastrointestinal absorption and good membrane permeability. orientjchem.org

The drug-likeness of a compound is a qualitative concept based on the observation that most orally administered drugs possess certain physicochemical properties. Lipinski's Rule of Five provides a set of guidelines:

Molecular weight ≤ 500 daltons

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Compounds that comply with these rules are more likely to be orally bioavailable. Studies on 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) have included drug-likeness predictions, confirming their potential as drug candidates. mdpi.com The complexation with metals can alter these properties, sometimes increasing lipophilicity, which may enhance transport across biological membranes. mdpi.com

Table 2: Predicted ADME and Drug-Likeness Properties for Representative Thiosemicarbazone Derivatives

Compound/ComplexGI AbsorptionBBB PermeabilityLipinski's Rule ViolationsKey InsightReference
Quinolone-thiosemicarbazone Cu(I) Complex (5a)HighHighNot specified, but some compounds in the series stratify to the rule.Predicted to have good oral absorption and bioavailability. nih.gov
Thiosemicarbazone Ligand (HL)HighYes0Good membrane permeability and drug-likeness profile. orientjchem.org
Au(III) Complex of HLHighYes1 (MW > 500)Maintains good absorption despite increased molecular weight. orientjchem.org
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)HighYes0Favorable ADMET and drug-likeness profile. mdpi.com
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)HighYes0Favorable ADMET and drug-likeness profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. nih.gov

QSAR studies have been successfully applied to various series of thiosemicarbazone derivatives to understand the structural requirements for their biological activities, such as antitubercular and anticancer effects. nih.govnih.gov In a study on novel quinolinone-based thiosemicarbazones, a QSAR model was developed to predict antituberculosis activity. nih.gov The model showed good statistical significance and indicated that descriptors related to van der Waals volume, electron density, and electronegativity played a pivotal role in the compounds' activity. nih.gov

Another QSAR study on thiosemicarbazone-indole derivatives targeting prostate cancer cells also resulted in a robust model. nih.gov These models often use multilinear regression or more complex machine learning algorithms, like artificial neural networks, to establish the correlation. mazums.ac.ir For a series of thiosemicarbazone derivatives with antitubercular activity, a model was built using descriptors such as PMIX, PMIZ (molecular moments), and RDF descriptors (Radial Distribution Function), which relate to the 3D structure of the molecule. mazums.ac.ir The predictive power of such models is crucial for designing new compounds with enhanced activity. mazums.ac.ir

Table 3: Example of a QSAR Model for Antitubercular Thiosemicarbazone Derivatives

Model TypeKey Statistical ParametersSignificant DescriptorsInterpretationReference
Multiple Linear RegressionR² = Not specified in abstract, but model was "robust"Not specifiedThe model successfully predicted the antiproliferative activity of thiosemicarbazone-indole derivatives against prostate cancer cells. nih.gov
Genetic Function Algorithm-Multilinear RegressionR² = 0.83Van der Waals volume, Electron density, ElectronegativityThese physicochemical properties are crucial for the antituberculosis activity of quinolinone-based thiosemicarbazones. nih.gov
Multiple Linear RegressionNot specifiedPMIX, PMIZ, Qneg, RDF030p, RDF140u, RDF060pThe model established a relationship between structural features and anti-tuberculosis activity. mazums.ac.ir

Emerging Applications and Future Research Directions

Propanal Thiosemicarbazone as Chemosensors for Metal Ions and Anions

This compound and its derivatives have garnered significant attention as versatile chemosensors for the detection of various metal ions and anions. researchgate.netmdpi.comnih.gov Their efficacy stems from the presence of nitrogen and sulfur heteroatoms within the thiosemicarbazone moiety, which act as binding sites for analytes. researchgate.net The interaction between the chemosensor and the target ion often results in a discernible signal, such as a change in color or fluorescence, enabling qualitative and quantitative analysis. researchgate.netnih.gov

These chemosensors have been successfully employed for the recognition of a wide array of ions, including cations like Cu²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Hg²⁺, Co²⁺, and Ni²⁺, as well as anions like F⁻. researchgate.netmdpi.comnih.govresearchgate.net The design of these molecules can be tailored to achieve selectivity for specific ions. For instance, the nitrogen and thione donors are primarily responsible for cation binding, while the -NH protons of the thiosemicarbazone group are key to selective fluoride (B91410) ion sensing. researchgate.net

Optical and Electrochemical Sensing Mechanisms

The detection of metal ions and anions by this compound-based chemosensors relies on various optical and electrochemical signaling mechanisms. researchgate.net

Optical Sensing: This is a prominent method where the binding of an ion to the chemosensor induces a change in its photophysical properties. researchgate.net This can manifest as:

Colorimetric Changes: A visible color change in the solution upon addition of the target ion allows for "naked-eye" detection. researchgate.netnih.gov This is often quantified using UV-Vis spectroscopy.

Fluorometric Changes: The fluorescence of the chemosensor can be either enhanced ("turn-on") or quenched ("turn-off") in the presence of a specific ion. researchgate.netnih.gov This method generally offers higher sensitivity compared to colorimetric sensing. For example, certain thiosemicarbazone derivatives exhibit a "turn-on" fluorescent response for Zn²⁺ and F⁻. nih.gov

The underlying mechanism for these optical changes often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF). The interaction with the analyte alters the electronic structure of the sensor molecule, thereby affecting its absorption and emission spectra.

Electrochemical Sensing: This approach measures changes in the electrochemical properties of the sensor upon binding with an analyte. researchgate.net Techniques like cyclic voltammetry and differential pulse anodic stripping voltammetry (DPASV) are employed to monitor these changes. researchgate.netresearchgate.net The binding of a metal ion can alter the redox potential of the thiosemicarbazone complex, providing a measurable signal. Electrochemical sensors offer advantages such as high sensitivity, portability, and low cost. researchgate.net

A combination of optical and electrochemical methods can provide a more comprehensive understanding of the sensing mechanism. curtin.edu.au Furthermore, electrochemiluminescence (ECL), which combines electrochemical and optical detection, offers high sensitivity and low background signals. mdpi.com

Selectivity and Sensitivity Enhancements

Achieving high selectivity and sensitivity is crucial for the practical application of chemosensors. nih.govazonano.com Selectivity refers to the ability of a sensor to detect a specific analyte in the presence of other potentially interfering species, while sensitivity relates to the lowest concentration of the analyte that can be reliably detected. azonano.comnih.gov

Several strategies are employed to enhance these parameters for this compound-based sensors:

Structural Modification: The selectivity and sensitivity of the chemosensor can be fine-tuned by modifying its molecular structure. researchgate.net Introducing different functional groups can alter the binding affinity and the photophysical properties of the sensor.

Use of Nanomaterials: Incorporating nanomaterials like nanoparticles can significantly improve sensor performance. azonano.com The high surface-area-to-volume ratio of nanoparticles enhances the interaction with analytes, leading to increased sensitivity. azonano.com For instance, nano-architectured carbon nanotubes or graphene platelets connected by fullerene junctions have been shown to boost both selectivity and sensitivity. mdpi.com

Polymer Nanocomposites (PNCs): PNCs offer a platform to tailor the properties of sensors for specific applications. azonano.com The choice of polymer matrix and nanofiller, along with their concentrations, can be adjusted to optimize sensitivity, selectivity, and stability. azonano.com

Response Surface Methodology (RSM): This statistical approach can be used to optimize the sensing conditions, such as pH and concentration, to achieve higher sensitivity and selectivity for a target ion like Co²⁺. nih.gov

Table 1: Examples of Thiosemicarbazone-Based Chemosensors and their Performance

Chemosensor Type Target Analyte(s) Detection Method Key Findings
Phenylalanine derivatives with thiosemicarbazone Cu²⁺, Fe³⁺, F⁻ Fluorimetric High sensitivity for cations, with a 1:2 ligand-ion stoichiometry. mdpi.com
Thiosemicarbazone-linked acetylpyrazine (B1664038) (TLA) Co²⁺ Colorimetric High sensitivity and selectivity with a detection limit as low as 1.637 µM. nih.gov
Bifunctional thiosemicarbazone sensors (S1, S2, S3) Zn²⁺, F⁻ Colorimetric and Fluorimetric 'Turn on' fluorometric response for Zn²⁺ and F⁻ with low detection limits. nih.gov
Multi-responsive thiosemicarbazone probe Zn²⁺, Cd²⁺, Hg²⁺ Absorption and Emission Spectroscopy Can distinguish between the three metal ions through different spectral changes. researchgate.net
Thiosemicarbazone-modified electrode Hg(II) Differential Pulse Anodic Stripping Voltammetry (DPASV) Achieved a low detection limit of 7 nM. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and related thiosemicarbazones are emerging as effective catalysts in various organic transformations. mdpi.com The versatility of these complexes stems from the ability of the thiosemicarbazone ligand to stabilize transition metals in different oxidation states, a key feature for catalytic activity. mdpi.com These catalysts have shown promise in cross-coupling reactions, oxidation reactions, and hydrogen evolution reactions. researchgate.netmdpi.comopenaccesspub.org

Homogeneous and Heterogeneous Catalysis

The catalytic applications of this compound metal complexes can be broadly categorized into homogeneous and heterogeneous systems. rsc.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.com Heterogeneous catalysts are generally more stable and can be easily separated from the reaction mixture, allowing for their reuse and recycling. rsc.org Thiosemicarbazone complexes can be immobilized on solid supports, such as polymers or nanoparticles, to create heterogeneous catalysts. openaccesspub.orguct.ac.za This approach combines the advantages of high activity from the molecular complex with the practical benefits of a heterogeneous system. uct.ac.za For example, polymer-supported Cu(II) complexes have been used for the oxidation of alcohols. openaccesspub.org

The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as nanoparticle-supported complexes, is an active area of research aiming to create "ideal" catalysts that are active, selective, stable, and recyclable. rsc.org

Reaction Mechanism and Turnover Frequency Studies

Understanding the reaction mechanism and quantifying the efficiency of a catalyst are crucial for its optimization and practical application.

Reaction Mechanism: The mechanism of a catalytic reaction outlines the elementary steps involved in the transformation of reactants to products. For metal complexes of thiosemicarbazones, the mechanism often involves a series of steps such as oxidative addition, reductive elimination, and insertion reactions. uclouvain.be For instance, in Suzuki cross-coupling reactions catalyzed by palladium-thiosemicarbazone complexes, it is generally accepted that the reaction proceeds via a Pd(II) to Pd(0) pathway, where Pd(0) species are the active catalysts. mdpi.com In some catalytic systems, like hydrogen evolution reactions catalyzed by cobalt-thiosemicarbazone complexes, the ligand is not just a spectator but actively participates in the catalytic cycle through protonation and reduction steps. researchgate.net

Turnover Number (TON) and Turnover Frequency (TOF): These are key metrics used to evaluate the efficiency of a catalyst. unife.itcatalysis.blog

Turnover Number (TON) is the total number of substrate molecules that a single catalyst molecule can convert into product before becoming inactive. catalysis.blog A high TON indicates a more durable and efficient catalyst.

Turnover Frequency (TOF) is the number of substrate molecules converted per catalyst molecule per unit of time. unife.it It represents the rate of the catalytic reaction. For example, a bis(thiosemicarbazone) cobalt complex has shown a maximum TOF of 130 s⁻¹ for hydrogen evolution. researchgate.net Some palladium-based catalysts supported on magnetic nanoparticles have achieved very high TOFs, up to 408,404 h⁻¹, in Suzuki-Miyaura coupling reactions. mdpi.com

Table 2: Catalytic Performance of Thiosemicarbazone Metal Complexes

Catalyst Reaction TON TOF
Bis(thiosemicarbazone) cobalt complex Hydrogen Evolution - 130 s⁻¹ researchgate.net
Mono-ligand palladium complex (3) Suzuki Reaction 100,000 5,000 h⁻¹ mdpi.com
Fe₃O₄@MCM-41@NHC@Pd Suzuki-Miyaura Coupling - up to 408,404 h⁻¹ mdpi.com
Pd/CeO₂@Fe₂O₃ Suzuki-Miyaura Coupling - 1770 h⁻¹ mdpi.com

Role in Material Science and Nanotechnology

The unique properties of this compound and its derivatives make them valuable components in the fields of material science and nanotechnology. mdpi.compreprints.orgresearchopenworld.comhiroshima-u.ac.jp Their ability to form stable complexes with a wide range of metals and their tunable electronic and optical properties are key to their application in creating novel functional materials. acs.orgrsc.org

A significant area of application is the functionalization of nanoparticles (NPs). preprints.org Thiosemicarbazones can be covalently attached to the surface of various nanoparticles, including magnetic nanoparticles (e.g., Fe₃O₄) and silica (B1680970) nanoparticles (SiO₂), to create hybrid materials with tailored properties. mdpi.comuni-koeln.depreprints.org The modular nature of thiosemicarbazones allows for the introduction of different functional groups, enabling their use as linkers or anchors to conjugate with nanoparticles. preprints.orgpreprints.org

These functionalized nanoparticles have diverse applications:

Drug Delivery: Thiosemicarbazone-conjugated nanoparticles are being explored for targeted drug delivery. mdpi.com The nanoparticle carrier can improve the solubility and bioavailability of the thiosemicarbazone drug, while targeting moieties can direct it to specific cells or tissues. mdpi.com For example, chitosan-coated superparamagnetic magnetite nanoparticles conjugated with thiosemicarbazones have shown significant anti-proliferative activity. mdpi.com Polymeric nanoparticles have also been used to encapsulate thiosemicarbazones to improve their therapeutic potential. mdpi.comrsc.org

Sensing: As discussed in section 7.1, thiosemicarbazone-functionalized nanoparticles can act as highly sensitive and selective sensors for metal ions. uni-koeln.de The nanoparticles provide a high surface area for interaction, enhancing the detection signal.

Catalysis: Nanoparticle-supported thiosemicarbazone metal complexes are a class of heterogeneous catalysts that offer high activity and easy recovery. uni-koeln.de The magnetic properties of iron oxide nanoparticles, for instance, allow for simple magnetic separation of the catalyst from the reaction mixture. uni-koeln.de

The development of these nanomaterials involves a multidisciplinary approach, combining organic synthesis, coordination chemistry, and material science to create advanced materials with specific functionalities for a wide range of applications. researchopenworld.comhiroshima-u.ac.jp

Precursors for Metal Oxide Nanoparticles

Thiosemicarbazone complexes, including those derived from this compound, are being investigated as precursors for the synthesis of metal and metal chalcogenide nanoparticles. nih.gov The controlled thermal decomposition of these metal complexes can yield metal oxide nanoparticles with specific sizes, morphologies, and crystalline structures. ipb.pt This bottom-up approach offers a versatile route to producing advanced nanomaterials. mdpi.com

The synthesis process typically involves three main steps:

Synthesis of the thiosemicarbazone ligand: This is achieved through a condensation reaction between an aldehyde or ketone (like propanal) and a thiosemicarbazide (B42300). mdpi.com

Synthesis of metal oxide nanoparticles: Methods like sol-gel or chemical precipitation are commonly used. mdpi.comitm-conferences.org

Conjugation: The synthesized nanoparticles are then functionalized and conjugated with the thiosemicarbazone, often through ultrasonication. mdpi.com

The properties of the resulting nanoparticles can be tailored by varying the synthesis method and stoichiometric parameters. ipb.pt For instance, superparamagnetic iron oxide nanoparticles have been functionalized with thiosemicarbazones for biomedical applications, where they can be guided by an external magnetic field. mdpi.com The use of linkers like L-glutamic acid facilitates the conjugation of thiosemicarbazones to nanoparticles such as ZnO and Co3O4. mdpi.com

Table 1: Examples of Metal Oxide Nanoparticles from Thiosemicarbazone Precursors

Metal OxideSynthesis ApproachPotential ApplicationReference
Zinc Oxide (ZnO)Conjugation with L-glutamic acid linkerBiomedical mdpi.com
Cobalt(II,III) Oxide (Co3O4)Conjugation with L-glutamic acid linkerAnticancer mdpi.com
Iron Oxides (e.g., Fe2O3)Functionalization of superparamagnetic nanoparticlesBiomedical, Drug Delivery mdpi.com

Polymer Additives and Modifiers

The incorporation of specific chemical compounds as additives can significantly enhance the properties of polymers, extending their range of applications. adeka.co.jp Thiosemicarbazones, including this compound, are being explored for their potential as polymer additives and modifiers. grafiati.comresearchgate.net Their function can range from improving mechanical properties to imparting novel functionalities. adeka.co.jp

For example, thiosemicarbazones have been shown to act as viscosity-reducing additives in polymer solutions. mdpi.com In the context of electrospinning, the addition of a thiosemicarbazone to a polyvinyl alcohol (PVA) solution resulted in a decrease in the average fiber diameter. mdpi.com This is attributed to the additive reducing the average chain length and thus the viscosity of the polymer solution. mdpi.com

Furthermore, functionalizing agents can be used to confer characteristics that the original polymer does not possess. adeka.co.jp The versatile chemistry of thiosemicarbazones allows for the introduction of various functional groups, which could be leveraged to modify polymer surfaces or bulk properties.

Future Prospects for Novel Derivatizations and Complex Architectures

The chemical scaffold of this compound offers extensive possibilities for the rational design and synthesis of novel derivatives with tailored properties. nih.gov The modular nature of thiosemicarbazone synthesis, which involves the condensation of a carbonyl compound with a thiosemicarbazide, allows for a wide variety of structural modifications. google.compreprints.orgcdnsciencepub.com

Future research is likely to focus on several key areas of derivatization:

Heterocyclic Modifications: Incorporating heterocyclic moieties such as pyridine, quinoline, pyrrole, imidazole, and thiazole (B1198619) can significantly influence the biological activity and coordination chemistry of the resulting compounds. univie.ac.atmdpi.comnih.govresearchgate.net These heterocycles are present in many biological molecules and can target multiple biological pathways. nih.govresearchgate.net

Functionalization for Covalent Immobilization: Introducing specific functional groups allows for the covalent attachment of thiosemicarbazones to other molecules or surfaces, such as nanoparticles. preprints.org Anchor groups like phosphonates, carboxylic acids, and thiols can be incorporated to facilitate this binding. preprints.org

Development of Complex Architectures: Moving beyond simple monomeric structures, research is exploring the synthesis of more complex architectures. This includes the design of bis-thiosemicarbazones and the incorporation of thiosemicarbazone units into larger molecular frameworks. mdpi.com These complex structures can exhibit unique ion recognition abilities and may have applications in sensor technology. mdpi.com

Antibody-Drug Conjugates (ADCs): A promising strategy involves functionalizing thiosemicarbazones with linkers that allow for their conjugation to antibodies. rsc.org This approach aims to improve the selectivity of potent thiosemicarbazone-based drugs by targeting them specifically to cancer cells, thereby reducing side effects. rsc.org

The synthesis of these novel derivatives often involves multi-step reaction sequences, and their characterization requires a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry. preprints.orgmdpi.commdpi.com

Synergistic Research Opportunities in Interdisciplinary Fields

The diverse properties of this compound and its derivatives create numerous opportunities for synergistic research across different scientific disciplines. The intersection of chemistry, biology, materials science, and medicine is particularly fertile ground for innovation.

Table 2: Interdisciplinary Research Opportunities

FieldResearch FocusPotential Impact
Medicinal Chemistry & Nanotechnology Development of thiosemicarbazone-functionalized nanoparticles for targeted drug delivery. mdpi.comEnhanced therapeutic efficacy and reduced side effects of anticancer and antimicrobial agents. mdpi.comrsc.org
Materials Science & Catalysis Design of novel polymer composites and materials with embedded thiosemicarbazone metal complexes as catalysts. nih.govchemijournal.comCreation of advanced materials with tailored catalytic, optical, or electronic properties. chemijournal.comlew.ro
Biochemistry & Photodynamic Therapy Investigation of thiosemicarbazones as boosters for photodynamic therapy by modulating heme biosynthesis. nih.govMore effective cancer treatments through increased photosensitizer accumulation. nih.gov
Organic Synthesis & Computational Chemistry Rational design of new thiosemicarbazone derivatives with predictable properties using theoretical calculations (e.g., DFT). scirp.orgscience.govAccelerated discovery of new compounds with desired functionalities for various applications.

The exploration of these interdisciplinary avenues will be crucial for unlocking the full potential of this compound and its analogues. Collaborative efforts will be essential to translate fundamental research findings into practical applications that address challenges in medicine, materials, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing propanal thiosemicarbazone and its metal complexes?

  • Methodological Answer : this compound is typically synthesized via condensation of propanal with thiosemicarbazide under acidic or neutral conditions. For metal complexes (e.g., Ni²⁺, Cu²⁺), the template method is widely used, where the ligand forms in situ around the metal ion. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–8 hours). Characterization involves elemental analysis, molar conductance, and spectroscopic techniques (IR, UV-Vis) to confirm coordination geometry (e.g., square planar for Ni²⁺ or tetrahedral for Cu²⁺) .

Q. How are thiosemicarbazone derivatives characterized to confirm structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Diagnostic ν(N-H) stretches (3266–3396 cm⁻¹) and ν(C=S) bands (750–850 cm⁻¹) confirm thiosemicarbazone formation. Metal-ligand bonds (e.g., ν(M-N) and ν(M-S)) appear at 400–600 cm⁻¹ .
  • NMR Analysis : ¹H NMR reveals peaks for NH₂ (δ 8.24 ppm), HC=N (δ 4.2 ppm), and aromatic protons (δ 7.3–7.8 ppm). Solvent choice (e.g., DMSO-d₆) and deuterated reagents are critical for resolving exchangeable protons .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared with theoretical values to validate purity .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : The well-diffusion method is standard for assessing antimicrobial efficacy. Dissolve compounds in DMSO (≤5% v/v), prepare agar plates inoculated with pathogens (e.g., E. coli, S. aureus), and measure inhibition zone diameters after 24–48 hours. Positive controls (e.g., ampicillin) and solvent-only negative controls are essential. Activity is classified as high (>15 mm), moderate (10–15 mm), or low (<10 mm) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

  • Methodological Answer :

  • QSPR Modeling : Use experimental datasets (e.g., stability constants, IC₅₀ values) to correlate molecular descriptors (logP, polar surface area) with biological activity. Software like SwissDock predicts ADMET properties (absorption, toxicity) to prioritize synthesis targets .
  • Molecular Docking : Screen derivatives against target proteins (e.g., β-lactamase, topoisomerase II) using AutoDock Vina. Focus on binding affinity (ΔG ≤ -7 kcal/mol) and interactions (hydrogen bonds, hydrophobic contacts) .

Q. What experimental strategies resolve contradictions in reported antimicrobial or antitumor data for thiosemicarbazones?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HL-60 for leukemia) and culture conditions (e.g., RPMI-1640 medium, 5% CO₂) across studies.
  • Redox Activity Analysis : Measure ROS generation via DCFH-DA fluorescence in treated cells. Compare Fe³⁺/Fe²⁺ redox potentials of metal complexes using cyclic voltammetry; complexes with E° ≈ 0.1–0.3 V (vs. Ag/AgCl) often show higher cytotoxicity due to ROS induction .
  • Meta-Analysis : Aggregate data from ≥10 studies to identify trends (e.g., Cu²⁺ complexes generally outperform Ni²⁺ in antiproliferative activity) .

Q. How does the choice of metal ion influence the mechanism of action in thiosemicarbazone complexes?

  • Methodological Answer :

  • Iron Chelation : Assess Fe depletion via calcein-AM fluorescence quenching. Lipophilic ligands (logP > 2) with neutral charge at pH 7.4 (e.g., di-2-pyridylketone thiosemicarbazones) penetrate cells more effectively, disrupting iron-dependent enzymes like ribonucleotide reductase .
  • DNA Interaction Studies : Use ethidium bromide displacement assays or agarose gel electrophoresis to evaluate intercalation. Cu²⁺ complexes often induce DNA cleavage via oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.